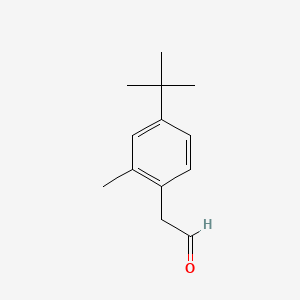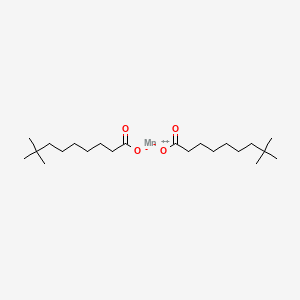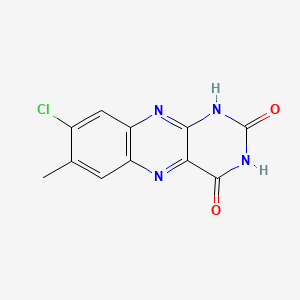
Benzo(g)pteridine-2,4(1H,3H)-dione, 8-chloro-7-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo(g)pteridine-2,4(1H,3H)-dione, 8-chloro-7-methyl- is a heterocyclic compound that belongs to the pteridine family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(g)pteridine-2,4(1H,3H)-dione, 8-chloro-7-methyl- typically involves multi-step organic reactions. Common starting materials include substituted anilines and pyrimidines. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the heterocyclic ring structure.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
Benzo(g)pteridine-2,4(1H,3H)-dione, 8-chloro-7-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or remove oxygen-containing groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted pteridines.
科学的研究の応用
Benzo(g)pteridine-2,4(1H,3H)-dione, 8-chloro-7-methyl- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Benzo(g)pteridine-2,4(1H,3H)-dione, 8-chloro-7-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
Pteridine: The parent compound of the pteridine family.
Folic Acid: A well-known pteridine derivative with essential biological functions.
Methotrexate: A pteridine-based drug used in cancer therapy.
Uniqueness
Benzo(g)pteridine-2,4(1H,3H)-dione, 8-chloro-7-methyl- is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. Its 8-chloro and 7-methyl groups may enhance its stability, reactivity, or interaction with biological targets compared to other pteridine derivatives.
特性
CAS番号 |
63528-80-3 |
|---|---|
分子式 |
C11H7ClN4O2 |
分子量 |
262.65 g/mol |
IUPAC名 |
8-chloro-7-methyl-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C11H7ClN4O2/c1-4-2-6-7(3-5(4)12)14-9-8(13-6)10(17)16-11(18)15-9/h2-3H,1H3,(H2,14,15,16,17,18) |
InChIキー |
BTVZKHGJJDVHRN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1Cl)N=C3C(=N2)C(=O)NC(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


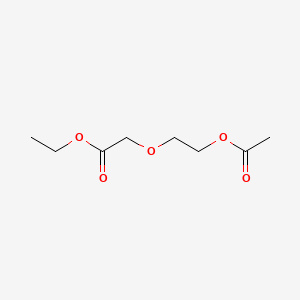
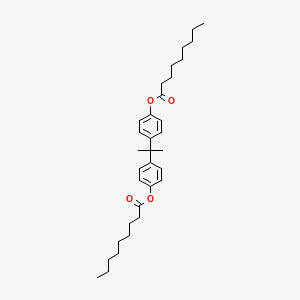

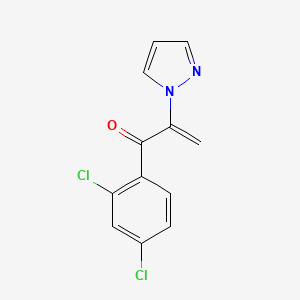
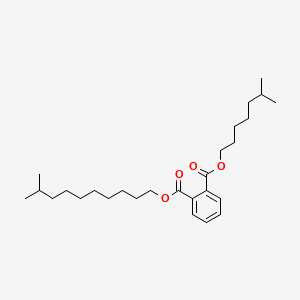
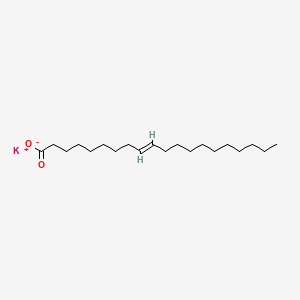
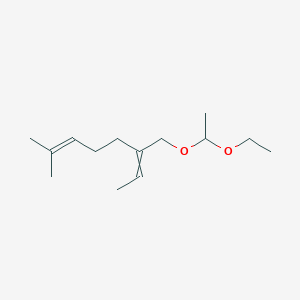
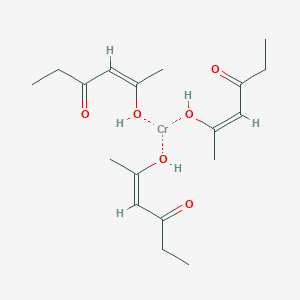

![Tert-butyl 4-[[2-methyl-4-(2-methylpyridin-4-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B12646785.png)

